molecular formula C11H11FO5 B13687921 3-(3-Fluoro-4,5-dimethoxyphenyl)-2-oxopropanoic acid

3-(3-Fluoro-4,5-dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13687921
M. Wt: 242.20 g/mol
InChI Key: IGPUGGMPBYVIQE-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4,5-dimethoxyphenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a fluorine atom and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-4,5-dimethoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4,5-dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other derivatives.

    Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-(3-Fluoro-4,5-dimethoxyphenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4,5-dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-oxopropanoic acid
  • 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid
  • 3-(3-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid

Uniqueness

3-(3-Fluoro-4,5-dimethoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications.

Properties

Molecular Formula

C11H11FO5

Molecular Weight

242.20 g/mol

IUPAC Name

3-(3-fluoro-4,5-dimethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H11FO5/c1-16-9-5-6(4-8(13)11(14)15)3-7(12)10(9)17-2/h3,5H,4H2,1-2H3,(H,14,15)

InChI Key

IGPUGGMPBYVIQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CC(=O)C(=O)O)F)OC

Origin of Product

United States

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